molecular formula C₈H₁₄D₃NO₂S B1156422 N-Boc-2-(methylthio)ethylamine-d3

N-Boc-2-(methylthio)ethylamine-d3

Cat. No.: B1156422
M. Wt: 194.31
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Molecular Properties

N-Boc-2-(methylthio)ethylamine-d3 possesses a well-defined molecular structure characterized by several key functional groups that contribute to its unique chemical behavior. The molecular formula C₇H₁₅D₃N₁O₂S indicates the presence of seven carbon atoms, fifteen hydrogen atoms, three deuterium atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The structural architecture consists of a tert-butoxycarbonyl group attached to the nitrogen atom, providing protection during synthetic procedures, and a two-carbon ethylamine chain that terminates with a methylthio substituent. The deuterium atoms are strategically positioned within the molecule to maximize their analytical utility while maintaining the compound's chemical integrity.

The tert-butoxycarbonyl protecting group represents a crucial structural element that influences the compound's reactivity and stability. This bulky protecting group serves multiple functions, including prevention of unwanted side reactions involving the amine functionality and facilitation of purification procedures. The methylthio group contributes significantly to the compound's nucleophilic properties, enabling participation in various substitution reactions and providing a sulfur-containing moiety that can be exploited in further chemical transformations. The ethylene bridge connecting the protected amine to the methylthio group provides sufficient flexibility for conformational changes while maintaining the compound's structural integrity.

The three-dimensional arrangement of atoms within this compound creates specific spatial relationships that influence its chemical behavior and spectroscopic properties. The presence of deuterium atoms introduces subtle but measurable changes in bond lengths and vibrational frequencies compared to the corresponding hydrogen-containing compound. These modifications result in characteristic shifts in nuclear magnetic resonance spectra and altered fragmentation patterns in mass spectrometry, making the compound particularly valuable for analytical applications.

Property Value Reference
Molecular Formula C₇H₁₅D₃N₁O₂S
Functional Groups tert-butoxycarbonyl, ethylamine, methylthio
Deuterium Incorporation 3 atoms
Structural Classification Protected amine with thioether functionality

Nomenclature and Classification

The systematic nomenclature of this compound reflects the compound's complex structural features and deuterium incorporation. The designation "N-Boc" specifically indicates the presence of a tert-butoxycarbonyl protecting group attached to the nitrogen atom, following established conventions in organic chemistry nomenclature. The numerical prefix "2-" specifies the position of the methylthio substituent on the ethylamine chain, ensuring unambiguous identification of the compound's structure. The suffix "-d3" denotes the incorporation of three deuterium atoms, distinguishing this isotopically labeled variant from its protiated analog.

Within the broader framework of chemical classification, this compound belongs to several important categories of organic compounds. Primary classification identifies it as an amine derivative, specifically a protected primary amine that retains the essential nitrogen-containing functionality while preventing unwanted reactions through the tert-butoxycarbonyl group. Secondary classification recognizes the compound as a thiomethyl compound due to the presence of the methylthio group, which imparts unique chemical properties and reactivity patterns. The deuterium incorporation places the compound within the specialized category of isotopically labeled compounds, which have become increasingly important in analytical chemistry and drug development studies.

The compound's classification as a deuterated amine reflects its position within the growing field of isotope-labeled organic molecules. Deuterated compounds have gained significant attention in recent decades due to their applications in mechanistic studies, metabolic investigations, and pharmaceutical research. The specific combination of protecting group chemistry and isotope labeling makes this compound particularly valuable for studies involving peptide synthesis, where the tert-butoxycarbonyl group provides essential protection during coupling reactions.

Furthermore, the compound's classification extends to its role in synthetic organic chemistry, where it serves as a versatile building block for more complex molecules. The presence of multiple reactive sites, including the protected amine and the methylthio group, enables participation in diverse synthetic transformations while maintaining the deuterium labeling throughout the reaction sequence. This dual functionality makes the compound particularly attractive for applications requiring both synthetic versatility and isotopic labeling capabilities.

Historical Context in Deuterated Amine Chemistry

The development of deuterated amine chemistry traces its origins to the fundamental understanding of isotope effects in organic molecules and their applications in mechanistic studies. Historical development of deuterated drugs and related compounds began with early work in the 1970s, when patents were first granted for deuterated molecules with improved pharmacokinetic properties. The concept of replacing hydrogen with deuterium represents an example of bioisosterism, whereby similar biological effects to known compounds are produced in analogs designed to confer superior properties. These early investigations laid the groundwork for subsequent developments in deuterated amine synthesis and applications.

The evolution of deuterated amine chemistry has been closely linked to advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. The combination of stable isotope-labeling techniques with these analytical methods has promoted greater use of deuterated compounds in absorption, distribution, metabolism, and excretion studies. The ability to track deuterated compounds through complex biological systems has revolutionized understanding of drug metabolism and toxicity mechanisms, leading to increased interest in developing efficient synthetic methods for deuterated amines.

Significant milestones in deuterated amine chemistry include the development of heterogeneous catalytic methods for deuterium incorporation and the recognition of deuterium isotope effects on metabolic stability. Recent advancements have presented multi-deuteration approaches via heterogeneous catalysts for ammonium and amine compounds, enabling higher deuteration ratios and improved synthetic efficiency. These developments have been particularly important for neutron scattering studies, where deuterium-labeled compounds play a key role in controlling the contrast of organic samples and reducing incoherent scattering backgrounds.

The historical context of this compound specifically reflects the convergence of protecting group chemistry with isotope labeling techniques. The tert-butoxycarbonyl protecting group has been widely used in peptide synthesis since its introduction, providing reliable protection for amine functionalities during complex synthetic sequences. The incorporation of deuterium labeling into such protected amines represents a natural evolution of synthetic methodology, enabling researchers to combine the advantages of protecting group chemistry with the analytical benefits of isotope labeling.

Significance in Isotopically Labeled Compound Research

This compound holds particular significance within the broader field of isotopically labeled compound research due to its unique combination of structural features and analytical capabilities. Stable isotope-labeled compounds have been synthesized and utilized by scientists from various areas of biomedical research during recent decades, with compounds labeled with deuterium proving especially valuable for drug metabolism scientists and toxicologists. The strategic incorporation of deuterium atoms in this compound enables researchers to gain better understanding of molecular behavior in complex biological and chemical systems.

The compound's significance extends to its applications in nuclear magnetic resonance studies, where the presence of deuterium allows for unique spectroscopic properties useful in structural determination and dynamic studies. The deuterium incorporation creates characteristic spectral patterns that can be distinguished from protiated analogs, enabling precise tracking of the compound through complex reaction sequences or biological transformations. This capability has proven invaluable in mechanistic studies where understanding molecular pathways requires detailed analysis of individual components within complex mixtures.

In neutron scattering applications, deuterium-labeled compounds like this compound play a crucial role in controlling sample contrast and reducing incoherent scattering backgrounds. The higher deuteration ratio achievable with modern synthetic methods makes such compounds particularly attractive for neutron studies, where optimal contrast conditions are essential for accurate data interpretation. The compound's specific structural features, including the methylthio group and protected amine functionality, provide additional opportunities for selective labeling strategies in complex molecular systems.

The significance of this compound in pharmaceutical research cannot be overstated, particularly given the growing interest in deuterated drugs and their improved pharmacokinetic profiles. The compound serves as a valuable model for understanding how deuterium incorporation affects molecular stability and metabolic pathways. The presence of the tert-butoxycarbonyl protecting group also makes it relevant for peptide-based drug development, where isotope labeling can provide crucial insights into drug-target interactions and metabolic fate.

Research Application Significance Reference
Nuclear Magnetic Resonance Unique spectroscopic properties for structural studies
Neutron Scattering Contrast control and background reduction
Drug Metabolism Studies Tracking molecular fate in biological systems
Mechanistic Studies Understanding reaction pathways and intermediates

Relationships to Non-deuterated N-Boc-2-(methylthio)ethylamine

The relationship between this compound and its non-deuterated counterpart N-Boc-2-(methylthio)ethylamine provides important insights into the effects of isotope substitution on molecular properties and behavior. The non-deuterated compound, with molecular formula C₈H₁₇NO₂S and molecular weight of 191.29 grams per mole, serves as the structural template from which the deuterated analog is derived. The systematic replacement of hydrogen atoms with deuterium in specific positions creates measurable differences in physical and chemical properties while maintaining the essential structural framework and functional group arrangements.

The most significant differences between the deuterated and non-deuterated compounds arise from the kinetic isotope effects associated with deuterium substitution. These effects manifest as altered reaction rates for processes involving bond formation or cleavage at deuterated positions, potentially affecting the compound's behavior in synthetic transformations and metabolic processes. The magnitude of these isotope effects depends on the specific chemical environment of the deuterated positions and the nature of the reactions being studied. Recent research on hydro- and deutero-deamination reactions has demonstrated that deuteration can significantly affect reaction rates and selectivity patterns.

Spectroscopic differences between the deuterated and non-deuterated compounds provide valuable analytical tools for distinguishing between the two forms and tracking their behavior in complex systems. Nuclear magnetic resonance spectroscopy reveals characteristic differences in chemical shifts and coupling patterns due to the altered magnetic properties of deuterium compared to hydrogen. Mass spectrometry shows clear mass differences corresponding to the deuterium incorporation, enabling precise quantification of deuterated species in mixtures containing both forms. These analytical differences make the deuterated compound particularly valuable for studies requiring precise molecular tracking and identification.

The synthetic accessibility of both compounds allows for comparative studies that can elucidate the specific effects of deuterium incorporation on molecular behavior. The non-deuterated N-Boc-2-(methylthio)ethylamine can be synthesized through conventional methods involving protection of the corresponding amine with tert-butoxycarbonyl groups. The deuterated analog requires specialized synthetic approaches that introduce deuterium atoms at specific positions while preserving the overall structural integrity. The availability of both forms enables researchers to conduct controlled experiments that isolate the effects of isotope substitution from other experimental variables.

The relationship between these compounds extends to their applications in drug development and metabolic studies, where the deuterated form can provide insights into the behavior of the non-deuterated analog in biological systems. The growing interest in deuterated drugs has highlighted the importance of understanding how isotope substitution affects pharmacokinetic properties and metabolic stability. This compound serves as a valuable model compound for studying these effects in a structurally defined system with well-characterized chemical properties.

Properties

Molecular Formula

C₈H₁₄D₃NO₂S

Molecular Weight

194.31

Synonyms

N-[2-(Methylthio)ethyl]carbamic Acid 1,1-Dimethylethyl Ester-d3;  [2-(Methylthio)ethyl]carbamic Acid 1,1-Dimethylethyl Ester-d3;  [2-Methanesulfanylethyl]carbamic Acid tert-Butyl Ester-d3

Origin of Product

United States

Preparation Methods

Deuteromethylation via Alkylation with TsOCD₃

A widely cited method involves the reaction of Boc-protected 2-mercaptoethylamine with deuterated methyl trifluoromethanesulfonate (TsOCD₃) under basic conditions. Key steps include:

  • Protection of Amine : The primary amine is first protected as the Boc derivative using (Boc)₂O in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Thiol Alkylation : The Boc-protected 2-mercaptoethylamine is treated with TsOCD₃ in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0–25°C. The reaction proceeds via an SN2 mechanism, ensuring high deuterium retention (≥95%).

Representative Procedure :

  • Step 1 : Boc protection of 2-mercaptoethylamine hydrochloride (1.0 eq.) with (Boc)₂O (1.2 eq.) and Et₃N (2.5 eq.) in DCM (0.2 M) at room temperature (rt) for 4 h.

  • Step 2 : Alkylation with TsOCD₃ (1.2 eq.) and NaH (1.5 eq.) in DMF at 0°C for 30 min, followed by warming to rt for 4 h.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate (EtOAc), and purification via silica gel chromatography (hexanes/EtOAc) yield N-Boc-2-(methylthio-d₃)ethylamine with >90% isotopic purity.

Deuterium Exchange via H/D Catalysis

An alternative method employs catalytic deuteration of the pre-formed methylthio group. For example, Pd/C or Raney nickel in deuterated solvents (e.g., D₂O or CD₃OD) facilitates H/D exchange under hydrogen gas. However, this approach is less common due to lower selectivity and potential over-deuteration.

Optimization of Reaction Conditions

Critical parameters influencing yield and deuterium incorporation include:

Base Selection

  • NaH vs. n-BuLi : NaH in DMF provides superior yields (85–90%) compared to n-BuLi, which risks side reactions with the thioether group.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity of TsOCD₃, while DCM minimizes Boc group cleavage.

Isotopic Purity Control

  • Excess TsOCD₃ : Using 1.2–1.5 eq. of TsOCD₃ ensures complete methylation, avoiding residual non-deuterated methylthio byproducts.

  • Dry Conditions : Anhydrous solvents and inert atmospheres (N₂/Ar) prevent proton back-exchange, maintaining ≥98% deuterium content.

Comparative Analysis of Methods

The table below summarizes key methodologies:

MethodReagentsConditionsYield (%)Deuterium Purity (%)
TsOCD₃ AlkylationBoc-2-SH-ethylamine, TsOCD₃, NaHDMF, 0°C → rt, 4 h88–9295–98
Catalytic H/DBoc-2-SCH₃-ethylamine, D₂O, Pd/CH₂ (1 atm), 50°C, 12 h60–7080–85
Reductive AminationBoc-ethylamine, CD₃SH, STABCH₂Cl₂, rt, 6 h75–8090–93

Notes :

  • STAB : Sodium triacetoxyborohydride.

  • The TsOCD₃ method is preferred for scalability and purity, albeit requiring stringent moisture control.

Purification and Characterization

  • Chromatography : Silica gel chromatography (hexanes/EtOAc gradient) effectively separates the product from unreacted TsOCD₃ or Boc-deprotected byproducts.

  • Spectroscopic Validation :

    • ¹H NMR : Absence of SCH₃ signal (δ 2.1 ppm) confirms deuteration.

    • MS : Molecular ion peak at m/z 224.2 [M+H]⁺ with d₃ isotopic pattern.

Challenges and Limitations

  • Cost of Deuterated Reagents : TsOCD₃ and CD₃I are expensive, limiting large-scale applications.

  • Boc Group Stability : Prolonged exposure to strong bases (e.g., NaH) may cause partial deprotection, necessitating optimized reaction times.

Applications in Drug Development

This compound serves as a key intermediate in:

  • Anticancer Agents : Deuteration of anthranilic diamides to modulate metabolism.

  • Glycopeptidomimetics : Synthesis of N-linked lactoside derivatives for targeted drug delivery .

Q & A

Q. Q1. What are the recommended synthetic routes for N-Boc-2-(methylthio)ethylamine-d3, and how do isotopic labeling (deuteration) strategies influence reaction yields?

Methodological Answer: Deuteration at specific positions (e.g., ethylamine backbone) requires careful selection of deuterated precursors. For example, N-Boc-2-(methylthio)ethylamine derivatives are often synthesized via alkylation of protected amines with deuterated alkyl halides or thiols. A two-step approach may involve:

Protection : Boc-group introduction to stabilize the amine during subsequent reactions.

Deuteration : Use of deuterated methylthio reagents (e.g., CD₃S−) under anhydrous conditions to minimize proton exchange .
Yield optimization requires monitoring pH, temperature, and solvent polarity, as deuterated reagents may exhibit altered reactivity compared to non-deuterated analogs .

Q. Q2. How can researchers verify the structural integrity and deuteration level of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/²H NMR quantifies deuteration efficiency. Absence of proton signals at the ethylamine-d3 backbone confirms successful isotopic labeling .
  • Mass Spectrometry (HRMS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]⁺) with mass shifts corresponding to deuterium incorporation (e.g., +3 Da for d3 labeling) .
  • Elemental Analysis : Validates C, H, N, S content against theoretical values, accounting for deuterium substitution .

Advanced Research Questions

Q. Q3. How does the configurational stability of this compound affect its utility in asymmetric synthesis or kinetic studies?

Methodological Answer: The Boc group enhances steric protection, reducing racemization at chiral centers. For kinetic studies:

  • Temperature-Dependent NMR : Monitor inversion dynamics (e.g., in Et₂O at −80°C) to assess deuterium’s impact on energy barriers for stereochemical flipping .
  • Chiral HPLC : Quantify enantiomeric excess (ee) after reactions. Deuteration may alter activation parameters (ΔH‡, ΔS‡) due to isotopic mass effects, slowing inversion rates .

Q. Q4. What strategies resolve contradictions in biological activity data for this compound when used as a precursor in drug discovery?

Methodological Answer: Discrepancies may arise from:

  • Deuterium Isotope Effects (DIE) : Altered metabolic stability or binding kinetics due to C-D vs. C-H bonds. Use parallel assays with deuterated/non-deuterated analogs to isolate isotopic effects .
  • Metabolite Profiling : LC-MS/MS identifies deuterium retention in metabolites. For example, deuterated methylthio groups may resist oxidative demethylation in cytochrome P450 assays .

Q. Q5. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

Methodological Answer:

  • Molecular Docking : Screen deuterated analogs against target proteins (e.g., kinases, GPCRs) to predict binding affinity changes caused by deuterium’s steric/electronic effects .
  • QM/MM Simulations : Calculate isotopic effects on transition states (e.g., hydrogen/deuterium exchange in enzymatic cleavage) .

Experimental Design & Data Analysis

Q. Q6. What analytical workflows are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with deuterated internal standards (e.g., d5-analogs) corrects for recovery variability .
  • LC-MS/MS : MRM transitions specific to deuterated ions improve selectivity. Example parameters:
    • Column : C18 (2.1 × 50 mm, 1.7 µm)
    • Mobile Phase : 0.1% formic acid in H₂O/ACN gradient
    • Detection : m/z 250→153 (quantifier) and 250→121 (qualifier) .

Q. Q7. How do solvent and ligand choices influence the reactivity of this compound in transition-metal-catalyzed couplings?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance oxidative addition in Pd-catalyzed reactions. Deuteration may alter solvent coordination, requiring adjusted catalyst loadings .
  • Ligand Screening : Test bidentate ligands (e.g., BINAP) for improved stability in deuterated systems. Kinetic studies under inert atmospheres (N₂/Ar) prevent deuterium loss .

Cross-Disciplinary Applications

Q. Q8. How is this compound utilized in isotopic tracing for metabolic pathway analysis?

Methodological Answer:

  • Stable Isotope Labeling : Incorporate into amino acid analogs to track sulfur metabolism via LC-MS. Example: Monitor deuterium retention in glutathione derivatives to study redox cycling .
  • Kinetic Isotope Effect (KIE) Studies : Compare k₃H/k₂H in enzyme assays (e.g., methyltransferase activity) to elucidate rate-limiting steps .

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